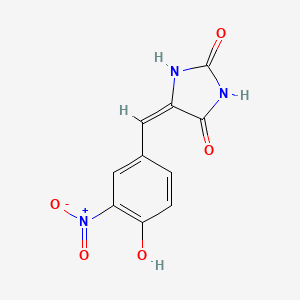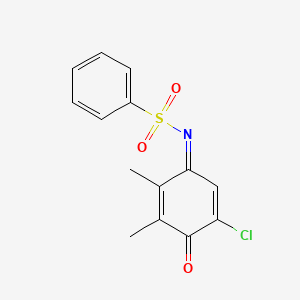
5-(4-hydroxy-3-nitrobenzylidene)-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-hydroxy-3-nitrobenzylidene)-2,4-imidazolidinedione, also known as HNB-IDA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a nitrophenol derivative of imidazolidine-2,4-dione and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-(4-hydroxy-3-nitrobenzylidene)-2,4-imidazolidinedione is not fully understood. However, it has been suggested that the compound exerts its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. 5-(4-hydroxy-3-nitrobenzylidene)-2,4-imidazolidinedione has also been found to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
5-(4-hydroxy-3-nitrobenzylidene)-2,4-imidazolidinedione has been found to exhibit various biochemical and physiological effects, including antioxidant and anti-inflammatory activities. It has also been shown to have anti-tumor effects, by inhibiting the growth and proliferation of cancer cells. 5-(4-hydroxy-3-nitrobenzylidene)-2,4-imidazolidinedione has also been found to have potential neuroprotective effects, by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(4-hydroxy-3-nitrobenzylidene)-2,4-imidazolidinedione in lab experiments include its ability to exhibit various biological activities, as well as its potential therapeutic applications. However, the limitations of using 5-(4-hydroxy-3-nitrobenzylidene)-2,4-imidazolidinedione include its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-(4-hydroxy-3-nitrobenzylidene)-2,4-imidazolidinedione. One potential area of research is the development of new therapeutic applications for the compound, particularly in the treatment of neurodegenerative diseases. Another area of research is the investigation of the mechanism of action of 5-(4-hydroxy-3-nitrobenzylidene)-2,4-imidazolidinedione, which could provide insights into its biological activity and potential therapeutic applications. Finally, further studies are needed to determine the potential side effects of 5-(4-hydroxy-3-nitrobenzylidene)-2,4-imidazolidinedione, particularly in long-term use.
Métodos De Síntesis
The synthesis of 5-(4-hydroxy-3-nitrobenzylidene)-2,4-imidazolidinedione involves the reaction of 4-hydroxy-3-nitrobenzaldehyde with imidazolidine-2,4-dione in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of 5-(4-hydroxy-3-nitrobenzylidene)-2,4-imidazolidinedione as a yellow crystalline powder.
Aplicaciones Científicas De Investigación
5-(4-hydroxy-3-nitrobenzylidene)-2,4-imidazolidinedione has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. 5-(4-hydroxy-3-nitrobenzylidene)-2,4-imidazolidinedione has also been shown to have potential therapeutic applications in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O5/c14-8-2-1-5(4-7(8)13(17)18)3-6-9(15)12-10(16)11-6/h1-4,14H,(H2,11,12,15,16)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFAXSQHSAMCFA-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)NC(=O)N2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/2\C(=O)NC(=O)N2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]imidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide](/img/structure/B5910504.png)
![4-[acetyl(phenyl)amino]-2,6-diisopropylphenyl acetate](/img/structure/B5910511.png)
![benzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5910519.png)
![3-(4-fluorophenyl)-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B5910551.png)
![N'-(4-fluorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5910555.png)


![ethyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5910565.png)

![{2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5910574.png)

![N-[(5-methyl-2-furyl)methylene]-4-phenyl-1-piperazinamine](/img/structure/B5910593.png)

